1-(Ethyldisulfanyl)-2,4-dinitrobenzene
Description
1-(Ethyldisulfanyl)-2,4-dinitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with two nitro groups at the 2- and 4-positions and an ethyldisulfanyl (-S-S-C₂H₅) group at the 1-position. The ethyldisulfanyl group introduces unique steric and electronic effects, distinguishing it from other nitroaromatic derivatives.
Properties
CAS No. |
22057-41-6 |
|---|---|
Molecular Formula |
C8H8N2O4S2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-(ethyldisulfanyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O4S2/c1-2-15-16-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3 |
InChI Key |
LHLFYBCYHUOWLD-UHFFFAOYSA-N |
SMILES |
CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of disulfide, 2,4-dinitrophenyl ethyl typically involves the protection of cysteine residues using the 2,4-dinitrophenyl ethyl group. This protection is compatible with Boc chemistry and is fully orthogonal with other protecting groups such as S-Meb and S-Acm . The disulfide bond formation can be achieved through oxidative coupling of thiols using various oxidants, with molecular oxygen being a common choice due to its non-toxic and abundant nature .
Chemical Reactions Analysis
1-(Ethyldisulfanyl)-2,4-dinitrobenzene undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Scientific Research Applications
1-(Ethyldisulfanyl)-2,4-dinitrobenzene is used in various scientific research applications, including:
Peptide and Protein Chemistry: It is used as a protecting group for cysteine residues during peptide synthesis.
Analytical Chemistry: The 2,4-dinitrophenyl group is used for the detection and quantification of aldehydes and ketones in analytical assays.
Bioconjugation: The compound is used in the modification and labeling of proteins and peptides for various biochemical studies.
Mechanism of Action
The mechanism of action of disulfide, 2,4-dinitrophenyl ethyl involves the formation and cleavage of disulfide bonds. The disulfide bond formation plays a crucial role in the folding and stabilization of proteins, while the cleavage of disulfide bonds can regulate protein function and activity. The 2,4-dinitrophenyl group can act as an electrophilic center, facilitating nucleophilic aromatic substitution reactions .
Comparison with Similar Compounds
Structural and Electronic Properties
Key Compounds:
1-[(2-Chlorocyclohexyl)selanyl]-2,4-dinitrobenzene Substituent: Selenyl (-Se-) group with a chlorocyclohexyl moiety. Features: Enhanced electrophilicity due to electron-withdrawing nitro groups; selenyl group may participate in redox reactions.
N-Methyl-2,4-dinitroaniline (CAS 2044-88-4) Substituent: Methylamino (-NHCH₃) group. Features: Nitro groups stabilize negative charge via resonance; methylamino group introduces basicity. Applications: Reference standard in pharmaceutical impurity profiling.
1-(cis-2′,6′-Dimethylpiperidin-1′-yl)-2,4-dinitrobenzene
- Substituent: Bulky dimethylpiperidinyl group.
- Features: Steric hindrance alters reactivity; acid-sensitive (trifluoroacetic acid induces ring opening).
- Structural Insight: Single-crystal X-ray studies reveal planar nitro groups and twisted substituent conformations.
Comparison Table:
*Calculated based on substituents and parent nitrobenzene framework.
Reactivity and Stability
- Nitro Group Reactivity: All compounds exhibit electrophilic aromatic substitution (e.g., nucleophilic attack at nitro positions) due to electron-withdrawing nitro groups. The ethyldisulfanyl group in 1-(Ethyldisulfanyl)-2,4-dinitrobenzene may further polarize the aromatic ring, enhancing reactivity compared to methylamino or piperidinyl derivatives .
- Acid Sensitivity : Unlike the dimethylpiperidinyl derivative, which undergoes acid-catalyzed ring opening , the ethyldisulfanyl group is expected to resist acid hydrolysis due to strong S-S bonds.
- Thermal Stability : Nitroaromatics generally decompose exothermically. The disulfanyl group may lower thermal stability compared to halogenated analogs (e.g., 2,4-dinitrochlorobenzene).
Spectroscopic and Analytical Behavior
- UV-Vis Spectroscopy : Substituents significantly alter absorption spectra. For example, the dimethylpiperidinyl derivative shows λmax shifts due to conjugation effects, while selenyl-containing compounds exhibit unique charge-transfer transitions .
- Chromatographic Retention : In reversed-phase chromatography, ethyldisulfanyl derivatives may display longer retention times than simpler nitroaromatics (e.g., 1,3-dinitrobenzene ) due to increased hydrophobicity .
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